molecular formula C6H8N2O B063720 1-Methyl-1h-pyrrole-3-carboxamide CAS No. 175544-08-8

1-Methyl-1h-pyrrole-3-carboxamide

Cat. No. B063720
M. Wt: 124.14 g/mol
InChI Key: ADBKBBXQJATDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1h-pyrrole-3-carboxamide, also known as 3-methylpyrrolidine-2,5-dione, is a heterocyclic organic compound. It is a cyclic amide that contains a pyrrole ring and a carboxamide group. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-Methyl-1h-pyrrole-3-carboxamide is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carboxamide group. Additionally, it has been found to be a useful chiral auxiliary in asymmetric synthesis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Methyl-1h-pyrrole-3-carboxamide have not been extensively studied. However, it has been found to be non-toxic and non-mutagenic in various in vitro and in vivo studies.

Advantages And Limitations For Lab Experiments

The main advantages of using 1-Methyl-1h-pyrrole-3-carboxamide in lab experiments are its high yield synthesis methods and its potential applications in various scientific research fields. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

1-Methyl-1h-pyrrole-3-carboxamide has a wide range of potential applications in various scientific research fields. Some of the future directions for research on this compound include the development of new synthesis methods, the exploration of its potential applications in materials science, and the investigation of its potential as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 1-Methyl-1h-pyrrole-3-carboxamide can be achieved through various methods. One of the most common methods is the reaction between 1-methylpyrrole and phosgene followed by the reaction with ammonia. Another method involves the reaction between 1-methylpyrrole and ethyl chloroformate followed by the reaction with ammonia. Both methods have been proven to be effective in producing high yields of 1-Methyl-1h-pyrrole-3-carboxamide.

Scientific Research Applications

1-Methyl-1h-pyrrole-3-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been found to be a useful building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, it has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

properties

CAS RN

175544-08-8

Product Name

1-Methyl-1h-pyrrole-3-carboxamide

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1-methylpyrrole-3-carboxamide

InChI

InChI=1S/C6H8N2O/c1-8-3-2-5(4-8)6(7)9/h2-4H,1H3,(H2,7,9)

InChI Key

ADBKBBXQJATDDG-UHFFFAOYSA-N

SMILES

CN1C=CC(=C1)C(=O)N

Canonical SMILES

CN1C=CC(=C1)C(=O)N

synonyms

1H-Pyrrole-3-carboxamide,1-methyl-(9CI)

Origin of Product

United States

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